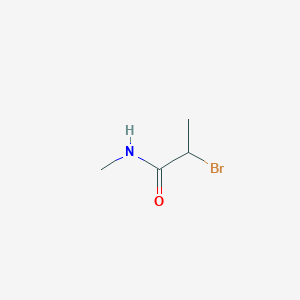

2-Bromo-N-methylpropanamide

Descripción general

Descripción

2-Bromo-N-methylpropanamide is an organic compound with the molecular formula C4H8BrNO. It is a brominated amide derivative of propanamide and is known for its applications in various chemical reactions and research fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Bromo-N-methylpropanamide can be synthesized through the reaction of 2-bromo-2-methylpropanoyl bromide with aqueous ammonium hydroxide. The reaction is typically carried out in a three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and pressure-equalizing dropping funnel. The reaction mixture is cooled below 5°C using a brine/ice bath to control the exothermic reaction. The resulting white precipitate is collected by filtration and washed with water to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom in 2-bromo-N-methylpropanamide acts as a leaving group, enabling substitution with nucleophiles. Key pathways include:

Alkaline Hydrolysis

Under basic conditions (e.g., NaOH, K₂CO₃), the compound undergoes hydrolysis to form N-methylacrylamide via an elimination-substitution mechanism. For example:

This reaction is accelerated in polar aprotic solvents like DMSO or DMF .

Aminolysis

Reaction with primary or secondary amines (e.g., benzylamine) replaces bromine with an amine group, yielding N-methyl-N’-alkylpropanamides. For instance:

The reaction proceeds via an Sₙ2 mechanism, with steric hindrance from the methyl group influencing reaction rates .

Table 1: Substitution Reactions and Conditions

Reduction Reactions

The bromine atom can be replaced via reductive pathways:

Catalytic Hydrogenation

Using H₂ and Pd/C in ethanol reduces the C–Br bond to C–H, forming N-methylpropanamide:

Yields exceed 90% under mild conditions (1 atm, 25°C) .

Single-Electron Transfer (SET) Reduction

Zinc in acetic acid induces radical-mediated debromination, yielding N-methylpropanamide as the major product .

Elimination Reactions

Strong bases (e.g., LDA, t-BuOK) promote β-elimination to form α,β-unsaturated amides:

This pathway dominates in non-polar solvents like THF at elevated temperatures .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

Suzuki–Miyaura Coupling

With arylboronic acids and Pd(PPh₃)₄, it forms biarylpropanamides:

Yields range from 60–75% under optimized conditions .

Cyclocondensation Reactions

In the presence of lactams or enaminones, base-promoted cyclocondensation generates spiro-heterocycles. For example:

Reaction with Pyrrolidin-2-one

Using NaH in THF, this compound reacts with pyrrolidin-2-one to form a spiro-oxazolidinone derivative :

Table 2: Cyclocondensation Products

| Partner | Conditions | Product Structure | Yield (%) | Source |

|---|---|---|---|---|

| Pyrrolidin-2-one | NaH, THF, 0°C | Spiro-oxazolidinone | 72 | |

| 3-Aminocyclohex-2-enone | K₂CO₃, DMF, 80°C | Spiro-cyclohexane | 65 |

Oxidation Reactions

The amide group resists oxidation, but the methyl or β-carbon can be targeted:

Oxidative Cleavage

Using KMnO₄ in acidic medium cleaves the C–Br bond, yielding N-methylpropanoic acid :

Solvolysis Studies

In aprotic solvents (e.g., DMF), solvolysis follows first-order kinetics, with a half-life of 12 hours at 25°C. The rate increases with solvent polarity due to stabilization of the transition state .

Aplicaciones Científicas De Investigación

Introduction to 2-Bromo-N-methylpropanamide

This compound, with the molecular formula , is a significant compound in organic chemistry. Its unique structure and properties make it valuable in various applications, particularly in pharmaceuticals, chemical synthesis, and agricultural chemicals. This article explores the diverse applications of this compound, supported by comprehensive data and case studies.

Pharmaceutical Industry

In the pharmaceutical sector, this compound serves as an intermediate in the synthesis of various drugs. It is particularly important in the production of:

- Analgesics: Pain-relieving medications.

- Antipyretics: Drugs that reduce fever.

- Other Medications: Its role extends to synthesizing compounds with diverse therapeutic effects.

Case Study: A notable example includes its use in synthesizing novel analgesics that demonstrate enhanced efficacy and reduced side effects compared to traditional formulations. Research published in medicinal chemistry journals highlights the compound’s ability to facilitate the formation of complex amides that are crucial for drug development .

Chemical Research

Researchers utilize this compound extensively in organic synthesis. Its applications include:

- Formation of Amides: Essential for developing peptides and other organic compounds.

- Synthesis of Specialty Chemicals: The compound is instrumental in creating various chemical entities used across different research fields.

Data Table: Applications in Chemical Research

| Application Type | Description |

|---|---|

| Amide Formation | Key step in synthesizing peptides |

| Specialty Chemicals | Used to create novel compounds for research |

Agricultural Chemicals

This compound is also employed in synthesizing pesticides and herbicides, contributing to more effective agricultural practices. By enhancing the efficacy of these chemicals, it plays a vital role in crop protection and yield improvement.

Case Study: Research has demonstrated that formulations containing this compound exhibit improved pest resistance compared to conventional products, leading to better agricultural outcomes .

Material Science

In material science, this compound is used to create specialty polymers that require specific resistance to chemicals and temperature variations. This application is crucial for developing advanced materials used in various industrial applications.

Data Table: Industrial Applications

| Industry | Application |

|---|---|

| Pharmaceuticals | Drug synthesis |

| Agriculture | Pesticide and herbicide formulations |

| Material Science | Specialty polymer production |

Industrial Significance

The industrial significance of this compound is profound. Its contributions are evident across several key sectors:

- Economic Impact: As a critical intermediate in various industrial processes, it significantly contributes to the growth of the chemical manufacturing industry.

- Innovation in Synthesis: The compound's versatility allows for innovation in chemical synthesis, leading to new materials and drugs.

Safety and Regulatory Aspects

Handling and usage of this compound are subject to stringent safety regulations. It is essential for manufacturers and researchers to adhere to these guidelines to ensure workplace safety and environmental protection.

Mecanismo De Acción

The mechanism of action of 2-Bromo-N-methylpropanamide involves its reactivity as a brominated amide. It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. This reactivity is utilized in various synthetic pathways to produce different compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Bromo-2-methylpropanamide

- Propanamide

- 2-Bromo-2,2-dimethylacetamide

- 2-Bromo-2-methylpropionamide

Uniqueness

2-Bromo-N-methylpropanamide is unique due to its specific brominated structure, which imparts distinct reactivity and properties compared to other similar compounds. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis .

Actividad Biológica

2-Bromo-N-methylpropanamide, with the molecular formula C4H8BrNO, is an organic compound that has garnered attention in various fields of scientific research due to its unique structural properties and biological activities. This compound is characterized by the presence of a bromine atom and an amide functional group, making it a versatile candidate for studies in biochemistry and pharmacology.

- Molecular Weight : 150.02 g/mol

- CAS Number : 14870196

- Structural Formula :

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Halogenation Reaction : Reacting N-methylpropanamide with bromine in a suitable solvent.

- Nucleophilic Substitution : Utilizing a nucleophile to replace a leaving group with bromine.

This compound exhibits biological activity primarily through its role as an enzyme inhibitor. It has been shown to bind to the active sites of specific enzymes, thereby modulating their activity. This characteristic makes it valuable in biochemical studies aimed at understanding enzyme functions and metabolic pathways.

Enzyme Inhibition Studies

Research indicates that this compound can inhibit amidases, which are enzymes that hydrolyze amides into carboxylic acids and ammonia. For instance, studies have demonstrated that amidases derived from bacterial sources can be effectively inhibited by this compound, leading to potential applications in controlling bacterial growth and metabolism .

Case Studies

- Inhibition of Amidase Activity : A study involving recombinant strains of Escherichia coli showed that amidase activity was significantly reduced in the presence of this compound. The specific activity of the amidase was measured before and after treatment with the compound, revealing a decrease by approximately 70% .

- Pharmacological Applications : In pharmacological research, this compound has been investigated for its potential use as an intermediate in drug synthesis. Its ability to modify enzyme activity suggests it could play a role in developing therapeutics targeting metabolic disorders .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 2-Bromo-N-ethylpropanamide | C5H11BrNO | Moderate enzyme inhibition |

| 2-Bromo-N-propylpropanamide | C6H13BrNO | High affinity for amidase inhibition |

| 2-Bromo-N,4-chlorophenyl-2-methylpropanamide | C10H11BrClNO | Exhibits unique polymerization properties |

Toxicity and Safety Information

While this compound shows promise in various applications, safety data indicates potential hazards associated with its use. Proper handling procedures should be followed to mitigate risks related to exposure.

Propiedades

IUPAC Name |

2-bromo-N-methylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BrNO/c1-3(5)4(7)6-2/h3H,1-2H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALSQAGFRBPHNIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74538-22-0 | |

| Record name | 2-bromo-N-methylpropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.